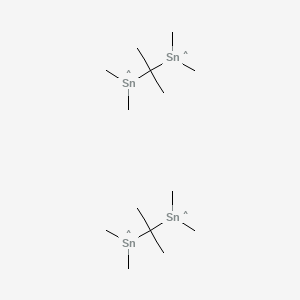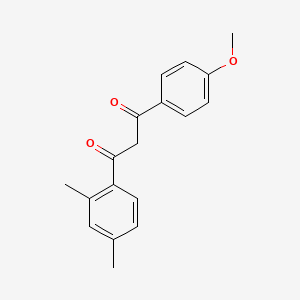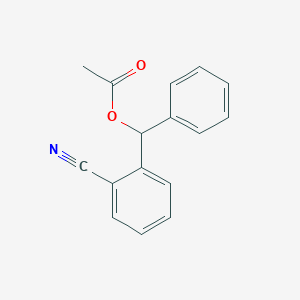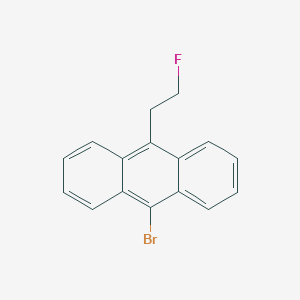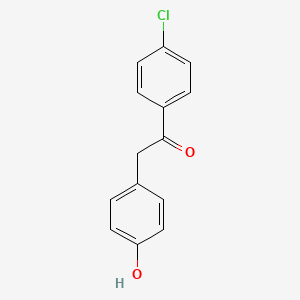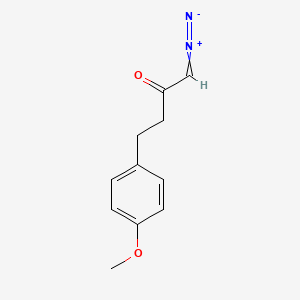
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate is an organic compound known for its unique structure and reactivity It features a diazonium group attached to a buten-2-olate backbone, with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate can be synthesized through a multi-step process involving the formation of the diazonium salt followed by coupling with the appropriate buten-2-olate precursor. The typical synthetic route involves:
Diazotization: The starting material, 4-methoxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a buten-2-olate precursor under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazonium group.
Substitution: The diazonium group can undergo substitution reactions with nucleophiles such as halides, resulting in the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted products.
Scientific Research Applications
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the buten-2-olate backbone can undergo nucleophilic attacks. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-Diazonio-4-(4-methoxyphenyl)but-1-en-2-olate can be compared with similar compounds such as:
1-Diazonio-4-phenylbut-1-en-2-olate: Lacks the methoxy group, resulting in different reactivity and applications.
1-Diazonio-4-(4-methylphenyl)but-1-en-2-olate: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.
1-Diazonio-4-(4-chlorophenyl)but-1-en-2-olate:
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and making it distinct from other similar compounds.
Properties
CAS No. |
90265-99-9 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-diazo-4-(4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-15-11-6-3-9(4-7-11)2-5-10(14)8-13-12/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
BVDZQJSGAHIOPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)


